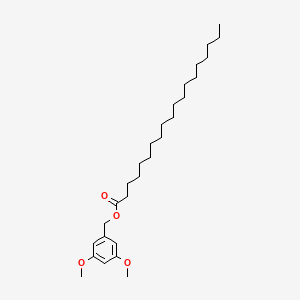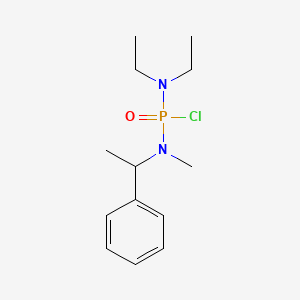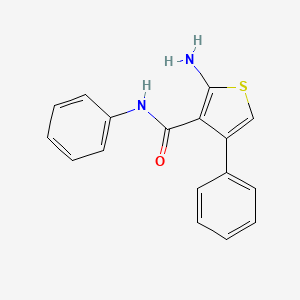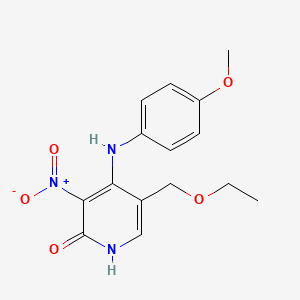
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is a complex organic compound with a unique structure that includes an ethoxymethyl group, a methoxyanilino group, and a nitropyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the pyridinone core using a nitrating agent such as nitric acid.
Attachment of the Methoxyanilino Group: This step involves a nucleophilic substitution reaction where the methoxyaniline is introduced.
Addition of the Ethoxymethyl Group: This can be done through an alkylation reaction using ethoxymethyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ethoxymethyl aldehyde or ethoxymethyl carboxylic acid.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of new functional groups replacing the methoxyanilino group.
Aplicaciones Científicas De Investigación
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyanilino group can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyanilino)-3-nitropyridin-2(1H)-one: Lacks the ethoxymethyl group.
5-(Ethoxymethyl)-3-nitropyridin-2(1H)-one: Lacks the methoxyanilino group.
5-(Ethoxymethyl)-4-anilino-3-nitropyridin-2(1H)-one: Lacks the methoxy group on the aniline.
Uniqueness
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is unique due to the presence of both the ethoxymethyl and methoxyanilino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
142893-94-5 |
|---|---|
Fórmula molecular |
C15H17N3O5 |
Peso molecular |
319.31 g/mol |
Nombre IUPAC |
5-(ethoxymethyl)-4-(4-methoxyanilino)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C15H17N3O5/c1-3-23-9-10-8-16-15(19)14(18(20)21)13(10)17-11-4-6-12(22-2)7-5-11/h4-8H,3,9H2,1-2H3,(H2,16,17,19) |
Clave InChI |
LFVJLOOONNRJLI-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CNC(=O)C(=C1NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
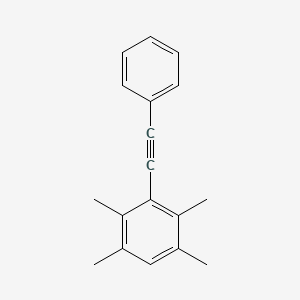
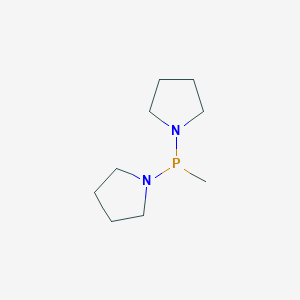

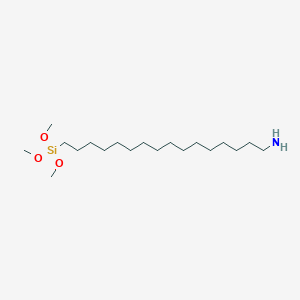
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
